Spectroscopic and Spectrometric Analysis of 2-Phenylindan: A Technical Guide
Spectroscopic and Spectrometric Analysis of 2-Phenylindan: A Technical Guide
Introduction
2-Phenylindan is a hydrocarbon featuring a phenyl group attached to the 2-position of an indan framework. As a molecule of interest in synthetic chemistry and potentially in the development of new chemical entities, a thorough understanding of its structural characterization through spectroscopic and spectrometric techniques is essential. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Phenylindan. In the absence of readily available experimental spectra in public databases, this guide presents predicted data based on established principles of spectroscopy and spectrometry, alongside generalized experimental protocols for data acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in confirming the synthesis and purity of 2-Phenylindan, and in elucidating its structure.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR, IR, and MS data for 2-Phenylindan. These predictions are derived from established correlation tables, computational models, and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Phenylindan (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 - 7.35 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄) |
| ~4.50 | quintet | 1H | H-2 (methine proton) |
| ~3.20 | dd | 2H | H-1a, H-3a (axial protons) |
| ~2.80 | dd | 2H | H-1e, H-3e (equatorial protons) |
Table 2: Predicted ¹³C NMR Data for 2-Phenylindan (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary aromatic carbons |
| ~142 | Quaternary aromatic carbons |
| ~128.5 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~125 | Aromatic CH |
| ~50 | C-2 (methine carbon) |
| ~40 | C-1, C-3 (methylene carbons) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Phenylindan
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium to Weak | Aromatic C=C bending |
| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted and ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Phenylindan
| m/z | Ion | Notes |
| 194 | [M]⁺• | Molecular ion |
| 117 | [M - C₆H₅]⁺ | Loss of the phenyl group |
| 115 | [C₉H₇]⁺ | Indenyl cation (rearrangement) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data. The specific parameters may require optimization based on the instrumentation available and the sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve approximately 5-10 mg of 2-Phenylindan in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition :
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Acquire a one-dimensional proton spectrum.
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Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
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Process the data with Fourier transformation and phase correction.
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¹³C NMR Acquisition :
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
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Process the data with Fourier transformation and phase correction.
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Infrared (IR) Spectroscopy
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Sample Preparation :
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Neat (liquid/oil) : If 2-Phenylindan is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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KBr Pellet (solid) : If 2-Phenylindan is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
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Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition :
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Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
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Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
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The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)
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Sample Introduction : Introduce a dilute solution of 2-Phenylindan (e.g., in methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), a suitable GC method would be developed to ensure proper separation and elution of the compound.
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Ionization : Electron Ionization (EI) at 70 eV is a standard method for the analysis of small, volatile organic molecules.
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Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like 2-Phenylindan.
Workflow for the spectroscopic analysis of 2-Phenylindan.
